bmh-21

Übersicht

Beschreibung

BMH-21 ist ein planares, heterocyclisches kleines Molekül, das als DNA-Interkalator fungiert. Es hat in der Krebsforschung große Aufmerksamkeit erlangt, da es die RNA-Polymerase-I-Transkription hemmen kann, ohne DNA-Schäden zu verursachen . Diese Verbindung bindet an ribosomale DNA und stört den Transkriptionsprozess, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernheterocyclenstruktur. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, würden aber wahrscheinlich die Skalierung der Laborsyntheseverfahren umfassen und gleichzeitig die Einhaltung von Sicherheits- und Umweltbestimmungen gewährleisten.

Vorbereitungsmethoden

The synthesis of BMH-21 involves several steps, starting with the preparation of the core heterocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

BMH-21 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Interaktion mit DNA betreffen. Als DNA-Interkalator lagert es sich zwischen die Basenpaare der DNA-Doppelhelix ein, wobei es GC-reiche Bereiche bevorzugt . Diese Interkalation stört die normale Funktion der RNA-Polymerase I, was zur Hemmung der ribosomalen RNA-Synthese führt . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel und DNA-bindende Agenzien. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der this compound-DNA-Komplex, der den Transkriptionsprozess effektiv stoppt .

Wissenschaftliche Forschungsanwendungen

BMH-21 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Krebsforschung hat this compound eine außergewöhnliche Aktivität gegen verschiedene Tumortypen gezeigt, indem es die RNA-Polymerase-I-Transkription hemmt und Nucleolären Stress verursacht . Diese Verbindung wurde ausgiebig auf ihr Potenzial untersucht, Krebszellen selektiv anzugreifen, ohne normale Zellen signifikant zu schädigen . Darüber hinaus wird this compound in der molekularbiologischen Forschung verwendet, um die Mechanismen der Transkription und die Rolle der ribosomalen RNA bei Zellwachstum und -proliferation zu untersuchen . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug, um die grundlegenden Prozesse der Genexpression und Zellregulation zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Bindung an ribosomale DNA und die anschließende Hemmung der RNA-Polymerase-I-Transkription . Durch Interkalation in GC-reiche Bereiche der ribosomalen DNA stört this compound die Elongationsphase der Transkription, was zu einer Abnahme der Synthese ribosomaler RNA führt . Zu den molekularen Zielstrukturen von this compound gehören die ribosomale DNA und der RNA-Polymerase-I-Komplex, die für die Ribosomenbiogenese und das Zellwachstum unerlässlich sind .

Wirkmechanismus

The mechanism of action of BMH-21 involves its binding to ribosomal DNA and the subsequent inhibition of RNA polymerase I transcription . By intercalating into GC-rich regions of the ribosomal DNA, this compound disrupts the elongation phase of transcription, leading to a decrease in the synthesis of ribosomal RNA . The molecular targets of this compound include the ribosomal DNA and the RNA polymerase I complex, which are essential for ribosome biogenesis and cell growth .

Vergleich Mit ähnlichen Verbindungen

BMH-21 ist einzigartig in seiner Fähigkeit, die RNA-Polymerase-I-Transkription zu hemmen, ohne DNA-Schäden zu verursachen, eine Eigenschaft, die viele andere DNA-Interkalatoren nicht teilen . Zu den ähnlichen Verbindungen zu this compound gehören BMH-9, BMH-22 und BMH-23, die ebenfalls die RNA-Polymerase I hemmen und Nucleolären Stress verursachen . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, können sich jedoch in ihrer chemischen Struktur und ihren spezifischen biologischen Aktivitäten unterscheiden .

Biologische Aktivität

BMH-21 is a small-molecule compound recognized for its potent biological activity, particularly as an inhibitor of RNA polymerase I (Pol I) transcription. This compound has garnered attention in cancer research due to its ability to suppress tumor growth across various cancer cell lines while exhibiting minimal toxicity to normal cells. The following sections delve into the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

Inhibition of RNA Polymerase I Transcription:

this compound functions primarily by intercalating into GC-rich regions of ribosomal DNA (rDNA), which inhibits Pol I transcription initiation, promoter escape, and elongation. This mechanism disrupts the synthesis of ribosomal RNA (rRNA), leading to decreased ribosome biogenesis—a critical process often upregulated in cancer cells .

Key Findings:

- Direct Inhibition: this compound directly inhibits transcription elongation by destabilizing the largest subunit of Pol I (RPA194 in mammals), triggering its degradation .

- Cell Cycle Effects: Treatment with this compound results in cell cycle arrest, particularly at the G2/M phase, indicating its role in disrupting normal cellular proliferation .

- Antitumor Activity: this compound has demonstrated significant antitumor activity in various xenograft models, effectively reducing tumor volume without causing substantial adverse effects on the host organism .

Table 1: Antitumor Efficacy of this compound in Various Cancer Cell Lines

| Cancer Cell Line | IC50 (nM) | Effect on Cell Viability (%) | Notes |

|---|---|---|---|

| A375 (Melanoma) | 110 | 70% reduction | Significant growth inhibition |

| HCT116 (Colon) | 205 | 65% reduction | Effective in xenograft models |

| SKOV3 (Ovarian) | 150 | 75% reduction | Induces apoptosis |

| HeLa (Cervical) | 130 | 80% reduction | Cell morphology changes noted |

Data derived from multiple studies assessing the efficacy of this compound across different cancer types .

Case Studies

Case Study 1: Melanoma Treatment

In a study involving human melanoma xenografts, this compound was administered at doses of 25 mg/kg and 50 mg/kg. The results indicated a tumor control ratio of approximately 30%, demonstrating its potential as a therapeutic agent against melanoma .

Case Study 2: Colorectal Carcinoma

Functional CRISPR-Cas9 screens performed on colorectal carcinoma cells revealed that resistance to this compound was linked to alterations in the mTORC1 signaling pathway. This study highlighted the importance of understanding genetic factors influencing therapeutic responses to enhance treatment efficacy .

Additional Biological Effects

This compound has been shown to induce nucleolar stress and activate p53 pathways, contributing to apoptosis in cancer cells. Interestingly, it does not activate the DNA damage response typically associated with other chemotherapeutic agents, suggesting a unique safety profile that minimizes collateral damage to healthy tissues .

Table 2: Biological Effects Induced by this compound

Eigenschaften

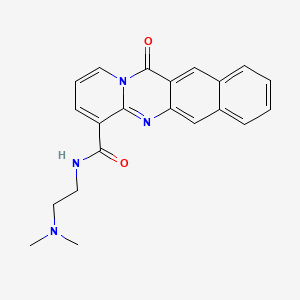

IUPAC Name |

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYDVWIAGDJBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393157 | |

| Record name | bmh-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896705-16-1 | |

| Record name | 896705-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bmh-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 896705-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.